2-[4-(4-Hydroxy-7-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenoxy]acetamide
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Overview
Description
2-(4-{4,7-DIOXO-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of pyridopyrimidine derivatives, including 2-(4-{4,7-DIOXO-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYPHENOXY)ACETAMIDE, typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures The industrial production of such compounds often requires optimization of reaction conditions, including temperature, solvent, and catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
2-(4-{4,7-DIOXO-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antiproliferative activity against cancer cell lines, such as MCF-7 and HCT116 . Additionally, it has shown promise as a potential inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . The compound’s ability to inhibit PARP-1 makes it a valuable candidate for cancer therapy, as it can enhance the efficacy of DNA-damaging agents by compromising the cancer cell’s DNA repair mechanisms .
Mechanism of Action
The mechanism of action of 2-(4-{4,7-DIOXO-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as PARP-1. By binding to the active site of PARP-1, the compound inhibits its enzymatic activity, leading to the accumulation of DNA damage in cancer cells and ultimately inducing cell death . The presence of the pyridopyrimidine core and other functional groups in the compound enhances its binding affinity and specificity towards PARP-1 .
Comparison with Similar Compounds
Similar compounds to 2-(4-{4,7-DIOXO-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYPHENOXY)ACETAMIDE include other pyridopyrimidine derivatives, such as pyrano[2,3-d]pyrimidine-2,4-dione analogues . These compounds also exhibit inhibitory activity against PARP-1 and have been studied for their antitumor properties . the unique structural features of 2-(4-{4,7-DIOXO-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYPHENOXY)ACETAMIDE, such as the methoxyphenoxy group, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H20N4O5 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-(4,7-dioxo-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C22H20N4O5/c1-30-16-9-13(7-8-15(16)31-11-17(23)27)14-10-18(28)24-21-19(14)22(29)26-20(25-21)12-5-3-2-4-6-12/h2-9,14H,10-11H2,1H3,(H2,23,27)(H2,24,25,26,28,29) |
InChI Key |
UABOTXHDSGZLTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)C4=CC=CC=C4)OCC(=O)N |
Origin of Product |
United States |
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